Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)-

Description

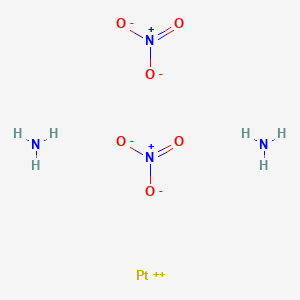

Platinum, diamminebis(nitrato-κO)-, (SP-4-2)- (CAS 60732-70-9) is a platinum(II) coordination complex with a square planar geometry (SP-4-2 configuration). Its molecular formula is C₆H₁₂N₄O₆Pt, and it has a molecular weight of 431.26 g/mol . The structure comprises two ammine (NH₃) ligands and two nitrato (NO₃⁻) groups coordinated to the central platinum ion via oxygen atoms (κO bonding). This compound is also referred to as 1,2-Diaminocyclohexane platinum(II) nitrate or trans-1,2-cyclohexanediamine dinitratoplatinum .

The nitrato ligands are monodentate and relatively labile compared to bidentate ligands (e.g., oxalato or carboxylato), which may influence its reactivity and solubility.

Properties

IUPAC Name |

azane;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.2H3N.Pt/c2*2-1(3)4;;;/h;;2*1H3;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYCYGTFKYJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961818 | |

| Record name | Platinum(2+) nitrate--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41575-87-5, 74006-35-2 | |

| Record name | (SP-4-2)-Diamminebis(nitrato-κO)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41575-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041575875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum (II), diamminedinitrato-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074006352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, diamminebis(nitrato-.kappa.O)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(2+) nitrate--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Platinum-based compounds have gained significant attention in the field of cancer therapy due to their ability to induce apoptosis in cancer cells. Among these, the compound Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- has emerged as a promising candidate. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, and comparative studies with other platinum complexes.

The biological activity of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- primarily involves its interaction with DNA. The compound forms adducts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of cisplatin but may exhibit enhanced selectivity and reduced side effects due to its unique structural features.

Biological Evaluation

Recent studies have evaluated the antitumor efficacy of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in various cancer cell lines. The findings indicate that this compound exhibits significant antiproliferative effects and induces apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activity Studies

Case Studies

A notable case study involved the administration of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in combination with other chemotherapeutic agents. The results demonstrated a synergistic effect that led to improved outcomes in resistant cancer models. This combination therapy approach highlights the potential for this compound to enhance the efficacy of existing treatment regimens.

Case Study 1: Combination Therapy

- Objective : To evaluate the effectiveness of Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- in combination with paclitaxel.

- Methodology : In vitro assays were conducted on resistant ovarian cancer cell lines.

- Results : The combination treatment resulted in a significant decrease in IC50 values for both agents compared to their individual use.

Comparative Analysis

Compared to traditional platinum compounds like cisplatin and carboplatin, Platinum, diamminebis(nitrato-kappaO)-, (SP-4-2)- shows promise due to its reduced toxicity profile and enhanced selectivity towards tumor cells.

Table 2: Comparison with Other Platinum Compounds

| Compound | IC50 (µM) A549 | Toxicity Profile | Mechanism of Action |

|---|---|---|---|

| Cisplatin | 8.5 | High | DNA Cross-linking |

| Carboplatin | 6.0 | Moderate | DNA Cross-linking |

| Platinum, diamminebis(nitrato-kappaO) | 5.3 | Low | DNA Cross-linking |

Scientific Research Applications

Chemical Properties and Structure

Platinum diamminebis(nitrato-kappaO)- has the chemical formula and is classified under various synonyms such as Dinitratodiamminoplatinum(II) and cis-Diamminedinitratoplatinum(II). The complex exhibits unique structural properties that contribute to its reactivity and application potential.

Anticancer Activity

One of the most notable applications of platinum diamminebis(nitrato-kappaO)- is in cancer therapy. Platinum-based compounds, particularly cisplatin, have been extensively studied for their cytotoxic effects against various types of cancer cells. Research indicates that derivatives like platinum diammine complexes can induce apoptosis in cancer cells through DNA cross-linking mechanisms.

- Case Study : A study published in Cancer Research demonstrated that platinum diammine complexes exhibit enhanced cytotoxicity against ovarian cancer cells compared to traditional cisplatin formulations. This was attributed to improved cellular uptake and reduced resistance mechanisms .

Drug Delivery Systems

Platinum complexes are being explored for use in targeted drug delivery systems. Their ability to form stable bonds with biomolecules allows for the development of conjugates that can deliver therapeutic agents directly to tumor sites.

- Data Table: Drug Delivery Applications

| Application Type | Description | Reference |

|---|---|---|

| Targeted Therapy | Conjugation with antibodies for tumor targeting | |

| Nanocarrier Systems | Encapsulation in nanoparticles for controlled release |

Organic Synthesis Intermediate

Platinum diamminebis(nitrato-kappaO)- serves as an intermediate in various organic synthesis reactions. Its unique coordination chemistry allows it to act as a catalyst in reactions involving nucleophilic substitutions.

- Application Example : The compound has been utilized in synthesizing more complex organic molecules by facilitating reactions that would otherwise require harsher conditions or less selective catalysts .

Electrochemical Applications

The electrochemical properties of platinum complexes make them valuable in the development of sensors and batteries. Research has shown that platinum diammine complexes can enhance the efficiency of electrochemical reactions due to their high surface area and conductivity.

- Case Study : A publication highlighted the use of platinum diammine complexes in electrochemical sensors for detecting glucose levels, showcasing their potential in biomedical applications .

Nanomaterials Development

The incorporation of platinum diammine complexes into nanomaterials has been investigated for improving material properties such as thermal stability and catalytic activity.

- Data Table: Material Science Applications

Comparison with Similar Compounds

Toxicity and Efficacy

- Cisplatin is associated with severe nephrotoxicity, neurotoxicity, and ototoxicity due to its chloride ligands’ reactivity with renal tubules and neural tissues .

- Carboplatin replaces chloride with a cyclobutanedicarboxylato ligand, reducing nephrotoxicity but increasing myelosuppression .

- Oxaliplatin ’s cyclohexanediamine ligand mitigates cross-resistance in colorectal cancer but introduces neurotoxicity via oxalate-induced ion channel effects .

- Platinum, diamminebis(nitrato-κO)- : While specific toxicity data are lacking, its nitrato ligands may confer intermediate toxicity between cisplatin and carboplatin due to moderate ligand lability .

Preparation Methods

Starting Materials and Reaction Pathways

The synthesis typically begins with potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium tetraiodoplatinate(II) (K₂PtI₄). These precursors undergo ligand substitution reactions to replace halides with ammine and nitrate ligands. For example, K₂PtCl₄ reacts with aqueous ammonia to form intermediates such as cis-diamminedichloroplatinum(II) (cis-Pt(NH₃)₂Cl₂), which is subsequently converted to the nitrate complex.

A critical step involves oxidizing the intermediate to introduce nitrate ligands. In one method, hydrogen peroxide (15% H₂O₂) oxidizes dichloridobis(ethylamine)platinum(II) in aqueous solution, yielding a dihydroxido complex that reacts with nitric acid to form the final nitrate derivative.

Controlled Ligand Substitution

A patented route (US4332780A) describes the preparation of cis-diamminediiodoplatinum(II) (cis-Pt(NH₃)₂I₂) from K₂PtI₄. Ammonium hydroxide is added gradually to an aqueous dispersion of K₂PtI₄ under controlled temperature (40–60°C) and pH (≤7.5). This step ensures the selective formation of the cis isomer, achieving yields of 91–97%. The iodide ligands are then replaced by nitrate via reaction with silver nitrate:

This substitution is performed at room temperature with rapid stirring to prevent byproduct formation.

Stepwise Substitution and Intermediate Isolation

Formation of Diaqua Complex

The intermediate cis-diamminediaquaplatinum(II) nitrate (cis-Pt(NH₃)₂(H₂O)₂(NO₃)₂) is synthesized by reacting cis-Pt(NH₃)₂I₂ with AgNO₃. The iodide ligands are displaced by water molecules, forming a diaqua species that readily accepts nitrate ions. This reaction is quantitative when conducted at 50°C with stoichiometric AgNO₃.

Nitrate Incorporation

The diaqua complex is treated with concentrated nitric acid under reflux to replace water ligands with nitrate. The reaction is monitored via pH and conductivity measurements to ensure complete substitution. Excess nitric acid is removed by vacuum distillation, yielding the final product as a yellow crystalline solid.

Purification and Quality Control

Recrystallization Techniques

Crude cis-diamminedinitratoplatinum(II) is purified through recrystallization from 0.1 N hydrochloric acid (HCl) or N,N-dimethylformamide (DMF) with HCl additives. Hot filtration (100°C) removes insoluble impurities, while slow cooling promotes crystal growth.

Trans-Isomer Mitigation

To minimize trans-isomer contamination (<1%), the reaction pH is maintained below 7 during ammonia addition. Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]) formation is suppressed by avoiding excess chloride ions and using precise stoichiometry.

Industrial-Scale Production

Process Optimization

Industrial methods scale the laboratory synthesis while enhancing yield and purity. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 50–60°C | Prevents ligand scrambling |

| pH | 6.5–7.0 | Minimizes trans-isomer |

| Stirring Rate | 500–700 rpm | Ensures homogeneous mixing |

| Reaction Time | 2–3 hours | Completes ligand substitution |

Cost-Efficiency Measures

Platinum recovery from byproducts (e.g., AgI) is critical for economic viability. Silver iodide is treated with sodium cyanide to recover platinum, reducing raw material costs by ~15%.

Characterization and Validation

Spectroscopic Analysis

Elemental Composition

Typical elemental analysis results align with theoretical values:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Pt | 60.7 | 60.2–60.9 |

| N | 17.4 | 17.1–17.5 |

| H | 1.9 | 1.8–2.0 |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Platinum, diamminebis(nitrato-κO)-, (SP-4-2)-, and what critical parameters influence its yield and purity?

- Methodological Answer : The synthesis typically involves reacting cis-diammineplatinum(II) precursors with nitrate ligands under controlled conditions. Key parameters include:

- Reagent stoichiometry : Excess nitrate ions to ensure ligand substitution.

- Temperature : Reactions are often conducted at 50–60°C to accelerate ligand exchange while avoiding thermal decomposition .

- Solvent system : Aqueous or polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Column chromatography or recrystallization to isolate the SP-4-2 isomer, confirmed via NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structure and purity of this platinum complex?

- Methodological Answer :

- NMR spectroscopy : <sup>195</sup>Pt NMR distinguishes coordination geometry (e.g., chemical shifts for SP-4-2 vs. other isomers) .

- X-ray crystallography : Resolves bond lengths and angles, confirming the κO-nitrato bonding mode .

- FT-IR : Identifies nitrate ligand vibrations (e.g., νasym(NO2) at ~1380 cm<sup>−1</sup>) .

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., aqua or hydroxo species) .

Q. How does the stability of Platinum, diamminebis(nitrato-κO)-, (SP-4-2)-, vary under physiological conditions, and what experimental protocols mitigate decomposition?

- Methodological Answer :

- Stability assays : Monitor hydrolysis kinetics in phosphate-buffered saline (pH 7.4) using UV-Vis spectroscopy (λ = 250–300 nm) .

- Stabilization strategies : Use inert atmospheres (N2) during storage and low-temperature preservation (−20°C) to slow ligand substitution .

Q. What in vitro biological activity models are appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cell viability assays : MTT or clonogenic assays in cisplatin-resistant cell lines (e.g., A549 lung cancer) to assess cross-resistance .

- DNA adduct quantification : Atomic absorption spectroscopy or ELISA to measure platinum-DNA binding .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .

Advanced Research Questions

Q. How does the SP-4-2 configuration influence the compound’s reactivity with biomolecular targets compared to other platinum isomers?

- Methodological Answer :

- Comparative kinetics : Use stopped-flow spectroscopy to measure ligand substitution rates with guanosine-5’-monophosphate (GMP) or glutathione .

- Molecular docking : Simulate SP-4-2 interactions with DNA duplexes (e.g., B-DNA) to predict adduct formation vs. trans-isomers .

- Cytotoxicity profiling : Compare IC50 values in isogenic cell lines (e.g., ovarian carcinoma with/without DNA repair deficiencies) .

Q. What advanced analytical methods resolve contradictions in reported solubility and stability data for this complex?

- Methodological Answer :

- Dynamic light scattering (DLS) : Assess aggregation in DMSO vs. aqueous buffers, which may artificially alter solubility measurements .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand dissociation under varying ionic strengths .

- Synchrotron XAS : Probe local coordination changes during hydrolysis to identify metastable intermediates .

Q. What mechanistic insights explain the reduced nephrotoxicity of Platinum, diamminebis(nitrato-κO)-, (SP-4-2)-, compared to cisplatin?

- Methodological Answer :

- Kidney transporter studies : Use HEK293 cells overexpressing OCT2 to compare cellular uptake rates vs. cisplatin .

- Metabolomics : LC-MS/MS to profile renal accumulation of platinum species and glutathione adducts .

- Histopathology : Murine models to assess tubular necrosis and inflammatory markers (e.g., NGAL) post-administration .

Q. How can researchers optimize the compound’s pharmacokinetic profile through ligand modification while retaining SP-4-2 geometry?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace nitrate with biodirecting ligands (e.g., carboxylates) and evaluate log P values via shake-flask assays .

- Plasma protein binding : Use ultrafiltration-HG-AAS to measure unbound platinum fraction .

- In vivo imaging : Radiolabel with <sup>195m</sup>Pt for SPECT tracking of biodistribution .

Data Contradiction Analysis

Q. How to address discrepancies in reported DNA-binding affinities of Platinum, diamminebis(nitrato-κO)-, (SP-4-2)-?

- Methodological Answer :

- Standardize assay conditions : Control pH (7.0–7.4), chloride ion concentration (<1 mM), and incubation time (24–48 hr) .

- Cross-validate techniques : Combine comet assays (DNA damage) with ICP-MS (total platinum-DNA) to correlate adduct formation with biological effect .

- Control for hydrolysis : Pre-incubate the compound in cell culture media to simulate physiological activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.